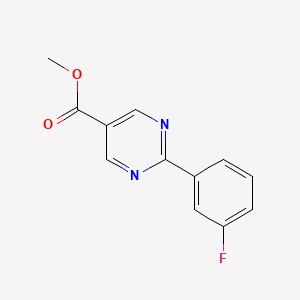

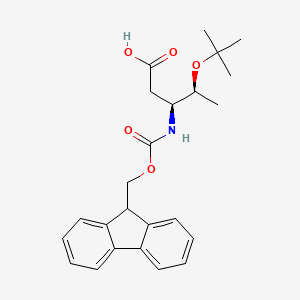

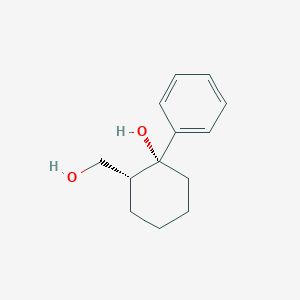

(R)-α-(2-氰基苄基)-脯氨酸-HCl

货号:

B6343401

CAS 编号:

1217707-38-4

分子量:

266.72 g/mol

InChI 键:

HQGVQJHYJLQNMV-BTQNPOSSSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-cyano-benzyl bromide, a related compound, involves several steps . The process starts with compound I reacting with tert-butyl chloro-silicane in the presence of a solvent and acid binding agent to generate compound II. Compound II is then dissolved in a second solvent, and a palladium catalyst and cyanidization agent are added to carry out cyanogenation and generate compound III. Compound III is then dissolved in a third solvent, and a bromination reaction occurs directly under phosphorus tribromide effect to produce compound IV .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-cyano-benzyl bromide include a reaction with tert-butyl chloro-silicane, a cyanogenation process, and a bromination reaction .科学研究应用

定制 α- 和 β-氨基酸的合成

(R)-α-(2-氰基苄基)-脯氨酸-HCl 是合成对映体纯 α- 和 β-氨基酸的多功能试剂。它的使用促进了对合成生物活性肽和新化学实体至关重要的不寻常氨基酸的制备,而无需依赖繁琐的分离程序 (Romoff 等人,2017 年)。

绿色合成中的催化作用

该化合物已被用作新型生物活性化合物的绿色合成中的催化剂。例如,L-脯氨酸,一种相关的脯氨酸衍生物,已被用作苯甲二酮双腙合成的有机催化剂,展示了催化剂的可重复使用性,并强调了一种具有出色效率的环保化学合成方法 (Sayed 等人,2021 年)。

生物活性化合物的开发

This compound 的结构特征有利于合成具有潜在生物活性的复杂分子。脯氨酸衍生物已被合成并探索其糖苷酶抑制活性,有助于理解和开发新的治疗剂 (Boutefnouchet 等人,2007 年)。

属性

IUPAC Name |

(2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-9-11-5-2-1-4-10(11)8-13(12(16)17)6-3-7-15-13;/h1-2,4-5,15H,3,6-8H2,(H,16,17);1H/t13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGVQJHYJLQNMV-BTQNPOSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661603 |

Source

|

| Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217707-38-4 |

Source

|

| Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

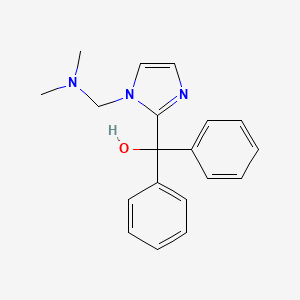

(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-metha...

Cat. No.: B6343330

CAS No.: 1029773-22-5

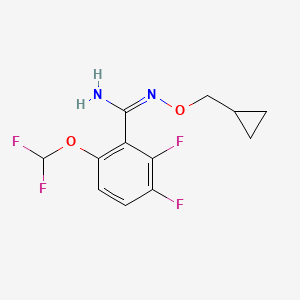

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic ac...

Cat. No.: B6343331

CAS No.: 1029773-14-5

2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic ac...

Cat. No.: B6343342

CAS No.: 1029773-12-3

[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium ...

Cat. No.: B6343343

CAS No.: 1101778-71-5

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

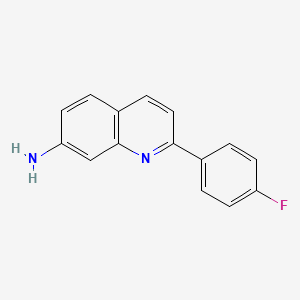

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)